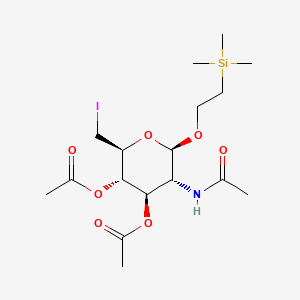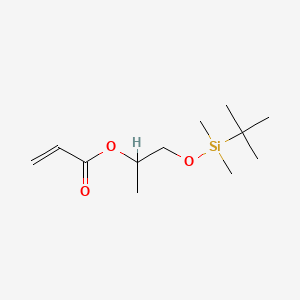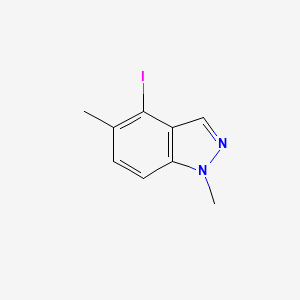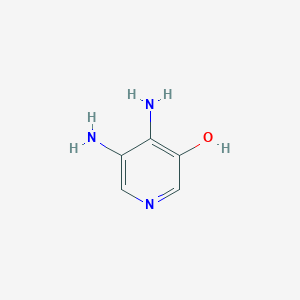
(2S,3S,4R,5R,6R)-5-Acetamido-2-(iodomethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4R,5R,6R)-5-Acetamido-2-(iodomethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate is a complex organic compound characterized by its unique structural features
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R,6R)-5-Acetamido-2-(iodomethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include:
Formation of the tetrahydro-2H-pyran ring: This step involves the cyclization of a suitable precursor to form the tetrahydro-2H-pyran ring.
Introduction of the iodomethyl group: This is achieved through halogenation reactions, where an appropriate halogenating agent is used to introduce the iodomethyl group.
Acetylation and silylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,4R,5R,6R)-5-Acetamido-2-(iodomethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the acetamido and iodomethyl groups.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., iodine), nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the specific reaction but often involve controlled temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution of the iodomethyl group can yield a variety of substituted derivatives, while hydrolysis can produce the corresponding carboxylic acids and amines.
Applications De Recherche Scientifique
(2S,3S,4R,5R,6R)-5-Acetamido-2-(iodomethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (2S,3S,4R,5R,6R)-5-Acetamido-2-(iodomethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The iodomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S,4R,5R,6R)-5-Acetamido-2-(bromomethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate: Similar structure but with a bromomethyl group instead of an iodomethyl group.
(2S,3S,4R,5R,6R)-5-Acetamido-2-(chloromethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate: Similar structure but with a chloromethyl group instead of an iodomethyl group.
Uniqueness
The uniqueness of (2S,3S,4R,5R,6R)-5-Acetamido-2-(iodomethyl)-6-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3,4-diyl Diacetate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodomethyl group, in particular, enhances its electrophilic properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C17H30INO7Si |
|---|---|
Poids moléculaire |
515.4 g/mol |
Nom IUPAC |
[(2S,3S,4R,5R,6R)-5-acetamido-4-acetyloxy-2-(iodomethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl] acetate |
InChI |
InChI=1S/C17H30INO7Si/c1-10(20)19-14-16(25-12(3)22)15(24-11(2)21)13(9-18)26-17(14)23-7-8-27(4,5)6/h13-17H,7-9H2,1-6H3,(H,19,20)/t13-,14-,15-,16-,17-/m1/s1 |
Clé InChI |
MVBGOGOTMXPVCL-WRQOLXDDSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC[Si](C)(C)C)CI)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OCC[Si](C)(C)C)CI)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-7-[(2R,4R,5S)-4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B13845003.png)












